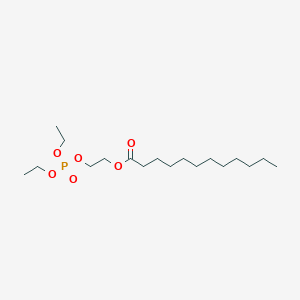
2-Diethoxyphosphoryloxyethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethoxyphosphoryloxyethyl dodecanoate is an organic compound that belongs to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a diethoxyphosphoryloxyethyl group attached to a dodecanoate backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphoryloxyethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-diethoxyphosphoryloxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as magnesium oxide (MgO), can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethoxyphosphoryloxyethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The diethoxyphosphoryloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Diethoxyphosphoryloxyethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Diethoxyphosphoryloxyethyl dodecanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryloxyethyl group can interact with enzymes and proteins, leading to changes in their activity and function. This interaction can result in various biological effects, such as antimicrobial activity and modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid: A simple fatty acid with antimicrobial properties.
2-Diethoxyphosphoryloxyethyl acetate: A similar compound with a shorter carbon chain.
2-Diethoxyphosphoryloxyethyl hexanoate: Another similar compound with a different carbon chain length.
Uniqueness
2-Diethoxyphosphoryloxyethyl dodecanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it more effective in certain applications, such as surfactants and antimicrobial agents .
Eigenschaften
CAS-Nummer |
5437-96-7 |
|---|---|
Molekularformel |
C18H37O6P |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-diethoxyphosphoryloxyethyl dodecanoate |
InChI |
InChI=1S/C18H37O6P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24-25(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
InChI-Schlüssel |
ZIJALXLWMGRBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


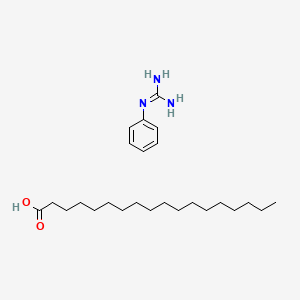
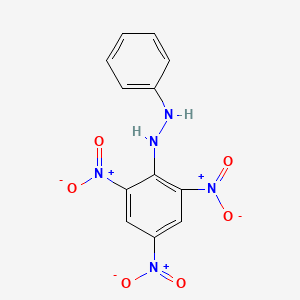
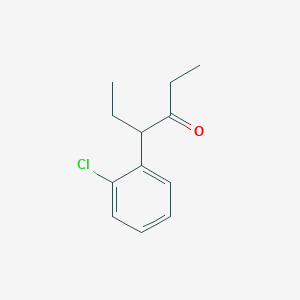
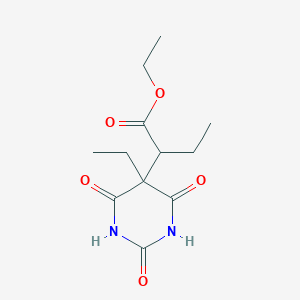
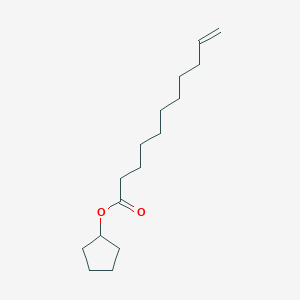
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
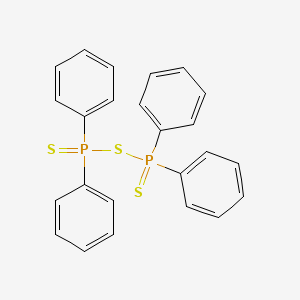
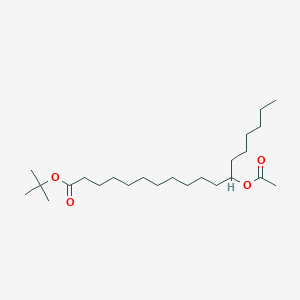
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
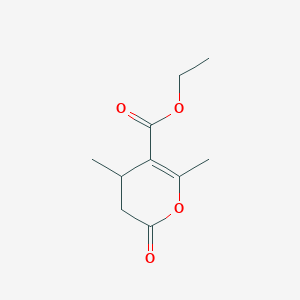
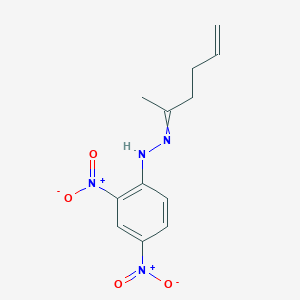
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
